molecular formula C9H13N3O B2397963 (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one CAS No. 1006348-76-0

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

Cat. No. B2397963
CAS RN: 1006348-76-0
M. Wt: 179.223
InChI Key: QLMBZRLKFZWXPB-FNORWQNLSA-N
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Description

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as DMAPP and has a molecular formula of C11H16N4O.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is not yet fully understood. However, studies have shown that DMAPP acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMAPP has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one has several biochemical and physiological effects. DMAPP has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMAPP has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, DMAPP has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one in lab experiments is its potential anti-cancer properties. DMAPP has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, DMAPP has been found to have anti-inflammatory properties, which can be useful in studying inflammatory diseases. However, one of the limitations of using DMAPP in lab experiments is its potential toxicity. DMAPP has been found to be toxic to certain cell types, and caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the research on (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one. One of the main future directions is to further investigate the mechanism of action of DMAPP. Studies should be conducted to identify the specific enzymes that DMAPP inhibits and the pathways that are affected by DMAPP. Additionally, studies should be conducted to investigate the potential of DMAPP in treating other diseases such as inflammatory diseases and neurodegenerative diseases. Finally, studies should be conducted to investigate the potential of DMAPP in combination with other drugs in treating cancer.

Synthesis Methods

The synthesis of (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one can be achieved through several methods. One of the most common methods is the reaction of 1-methyl-5-pyrazolone with dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and triethylamine to obtain (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one.

Scientific Research Applications

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that DMAPP has anti-cancer properties and can induce apoptosis in cancer cells. DMAPP has also been found to inhibit the growth of cancer cells by blocking the cell cycle and inducing cell death.

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11(2)7-5-9(13)8-4-6-10-12(8)3/h4-7H,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBZRLKFZWXPB-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

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